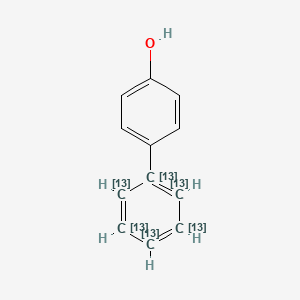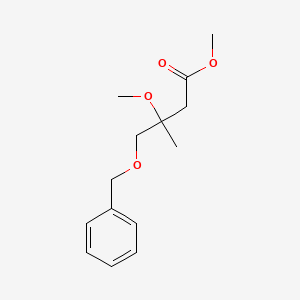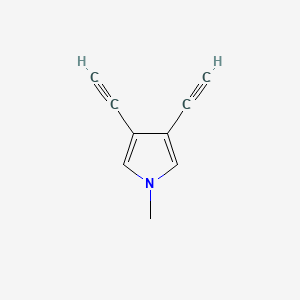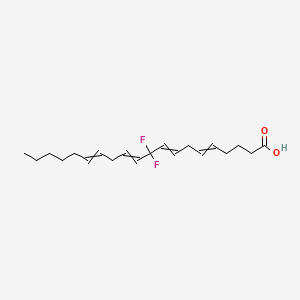![molecular formula C8H17NO B13836022 2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
2-Butanone, 3-[(2-methylpropyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpropylamino)butan-2-one is an organic compound that belongs to the class of amines It features a butanone backbone with an amino group substituted at the third carbon and a 2-methylpropyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropylamino)butan-2-one can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutan-2-one with 2-methylpropylamine in the presence of a catalytic amount of hydrochloric acid. The reaction is typically carried out in a solvent such as toluene under reflux conditions. The water generated during the reaction is removed using a Dean-Stark apparatus, and the product is purified by distillation .
Industrial Production Methods
On an industrial scale, the production of 3-(2-Methylpropylamino)butan-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
化学反应分析
Types of Reactions
3-(2-Methylpropylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-(2-Methylpropylamino)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials
作用机制
The mechanism of action of 3-(2-Methylpropylamino)butan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, facilitating various chemical transformations. It may also interact with enzymes and receptors, influencing biological pathways and exerting its effects at the molecular level .
相似化合物的比较
Similar Compounds
3-(2-Methylpropylamino)butan-2-ol: Similar structure but with an alcohol group instead of a ketone.
3-(2-Methylpropylamino)butan-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The presence of both the amino and ketone groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields .
属性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC 名称 |
3-(2-methylpropylamino)butan-2-one |
InChI |
InChI=1S/C8H17NO/c1-6(2)5-9-7(3)8(4)10/h6-7,9H,5H2,1-4H3 |
InChI 键 |
WPKLNUBTYIQILY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)




![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)

![(3AR,4R,5R,6AS)-5-((tert-butyldimethylsilyl)oxy)-4-((3S,5S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cy clopenta[b]furan-2-one](/img/structure/B13835981.png)



![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
